![molecular formula C17H22N4O5S B2754035 2-(2,5-dioxopyrrolidin-1-yl)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)acetamide CAS No. 1428352-35-5](/img/structure/B2754035.png)
2-(2,5-dioxopyrrolidin-1-yl)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)acetamide
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Description
2-(2,5-dioxopyrrolidin-1-yl)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)acetamide is a useful research compound. Its molecular formula is C17H22N4O5S and its molecular weight is 394.45. The purity is usually 95%.
BenchChem offers high-quality 2-(2,5-dioxopyrrolidin-1-yl)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,5-dioxopyrrolidin-1-yl)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacological Characterization
One study explored the pharmacological characterization of a novel κ-opioid receptor (KOR) antagonist, highlighting its selectivity and potential for treating depression and addiction disorders. This research contributes to understanding the compound's interaction with opioid receptors and its therapeutic implications (Grimwood et al., 2011).
Synthesis and Biological Activity
Another research area involves the synthesis and evaluation of new amides derived from similar structures for their anticonvulsant activity. These studies offer insights into the design of new therapeutic agents for epilepsy and related neurological conditions (Obniska et al., 2015).
Molecular Design and Dopamine Receptor Modulation
The design and synthesis of compounds as mimics of specific bonded structures to modulate dopamine receptor activity represent another application. These findings have implications for the development of treatments for neurological and psychiatric disorders (Baures et al., 1994).
Antitumor and Insecticidal Activities
Research on derivatives incorporating thiadiazole moieties against the cotton leafworm and their potential antitumor activities showcases the diverse applications of such compounds in agriculture and cancer research (Fadda et al., 2017).
Alzheimer's Disease Therapy
A multifunctional therapeutic approach involving the synthesis and evaluation of 1H-pyrazolo[3,4-b]pyridine derivatives as inhibitors for Alzheimer's disease treatment emphasizes the role of similar compounds in addressing neurodegenerative diseases (Umar et al., 2019).
properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O5S/c22-15(12-21-16(23)3-4-17(21)24)19-10-13-5-8-20(9-6-13)27(25,26)14-2-1-7-18-11-14/h1-2,7,11,13H,3-6,8-10,12H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYQAHOMKBLOYEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CN2C(=O)CCC2=O)S(=O)(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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